1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one
Overview
Description
1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one is a chemical compound with the CAS Number: 59663-81-9 . It has a molecular weight of 189.26 and its IUPAC name is 2,3,6,7,8,9-hexahydro-1H-cyclopenta[c]quinolin-4-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-7H2,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties, particularly in protecting metallic surfaces. They form stable chelating complexes with metal atoms, effectively inhibiting corrosion. This is attributed to their high electron density, which facilitates adsorption and formation of protective layers on metallic surfaces (Verma, Quraishi, & Ebenso, 2020).
Biomedical Applications
Quinoline and quinazoline alkaloids have a long history of medicinal use, exhibiting a wide range of bioactivities. These compounds have been explored for their antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. Notably, quinine and camptothecin, two prominent quinoline alkaloids, have been pivotal in antimalarial and anticancer drug development, respectively (Shang et al., 2018).
Drug Design and Synthesis
The quinoline scaffold is versatile in drug design, contributing to the development of new chemotherapeutic agents. It forms the core structure for compounds with anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The synthesis of quinoline derivatives continues to evolve, aiming at enhancing their therapeutic efficacy while minimizing adverse effects (Salahuddin et al., 2023).
Material Science and Molecular Design
Quinoline derivatives have been investigated for their potential in material science, particularly in the synthesis of fused tetracyclic quinolines. These compounds exhibit promising pharmacological and biological activities, including antiplasmodial and antifungal effects. Their development benefits medicinal chemists in drug discovery, offering a foundation for synthesizing new therapeutical agents (Mekheimer et al., 2020).
Properties
IUPAC Name |
1,2,3,5,6,7,8,9-octahydrocyclopenta[c]quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDWWSMFSQNAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(CCC3)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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